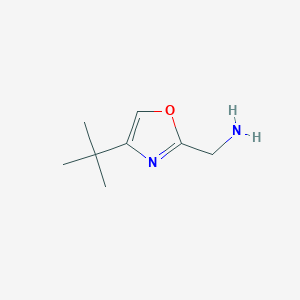![molecular formula C14H14N4O B2745092 N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide CAS No. 2411239-38-6](/img/structure/B2745092.png)
N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide, also known as TPEN, is a chelating agent that has been used in various scientific research studies. TPEN is a bidentate ligand that can selectively bind to zinc ions, and it has been shown to have a wide range of applications in biochemistry, molecular biology, and neuroscience.
Mechanism of Action
N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide binds to zinc ions through its bidentate ligand, forming a stable complex that can effectively remove zinc from biological systems. The binding of N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide to zinc can disrupt the function of zinc-dependent enzymes and proteins, leading to a range of physiological effects.
Biochemical and Physiological Effects
N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide has been shown to have a range of biochemical and physiological effects, including the inhibition of zinc-dependent enzymes and proteins, the induction of oxidative stress, and the modulation of cellular signaling pathways. N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide has been used to study the role of zinc in cancer cell proliferation and apoptosis, neuronal function and plasticity, and immune cell activation and differentiation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide is its high selectivity for zinc ions, which allows for specific removal of zinc from biological systems. N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide is also relatively easy to synthesize and can be used in a range of experimental settings. However, N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide has some limitations, including its potential toxicity at high concentrations and its potential to chelate other metal ions in addition to zinc.
Future Directions
There are many potential future directions for research involving N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide. One area of interest is the role of zinc in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide has been used to study the effects of zinc depletion on neuronal function and survival, and further research could help to elucidate the role of zinc in these diseases. Additionally, N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide could be used to study the role of zinc in immune function and inflammation, as well as in other areas of biology and medicine.
Synthesis Methods
N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide can be synthesized through a multi-step process involving the reaction of 2-phenyl-1H-1,2,3-triazole-4-carbaldehyde with propargylamine, followed by the reaction with but-2-ynoic acid. The final product is obtained through purification and recrystallization processes.
Scientific Research Applications
N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide has been widely used in scientific research as a zinc chelator. Zinc is an essential micronutrient that plays a critical role in many biological processes, including gene expression, enzyme activity, and signal transduction. N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide has been used to study the role of zinc in various biological systems, including cancer, neurodegenerative diseases, and immune function.
properties
IUPAC Name |
N-[2-(2-phenyltriazol-4-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-2-6-14(19)15-10-9-12-11-16-18(17-12)13-7-4-3-5-8-13/h3-5,7-8,11H,9-10H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYLWNATIEZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=NN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Phenyltriazol-4-yl)ethyl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2745011.png)


![2-(4-chlorophenoxy)-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2745015.png)



![N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2745021.png)

![1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide](/img/structure/B2745024.png)

![7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one](/img/structure/B2745026.png)
